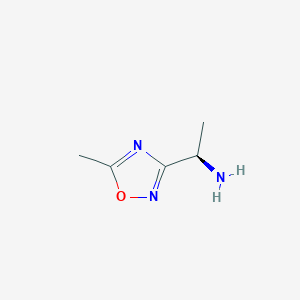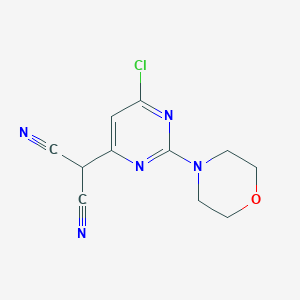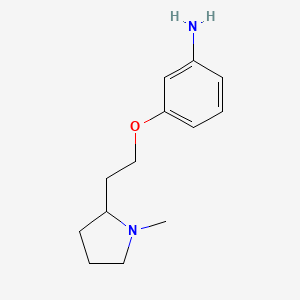
(R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chiral amine compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Chiral amine synthesis: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures using chiral catalysts or resolving agents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of various substituted oxadiazoles.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The enantiomer of the compound.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The racemic mixture.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine: A homolog with an additional carbon in the alkyl chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity and selectivity compared to the (S)-enantiomer.
Functional Group Positioning: The position of the methyl group on the oxadiazole ring can influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C5H9N3O |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)9-8-5/h3H,6H2,1-2H3/t3-/m1/s1 |
InChI-Schlüssel |
UMGKLJLCSFKQCJ-GSVOUGTGSA-N |
Isomerische SMILES |
CC1=NC(=NO1)[C@@H](C)N |
Kanonische SMILES |
CC1=NC(=NO1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![C-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-3-yl]methylamine](/img/structure/B8433560.png)



![Methyl [(2-cyanopyridin-3-yl)oxy]acetate](/img/structure/B8433590.png)


![2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine](/img/structure/B8433635.png)



